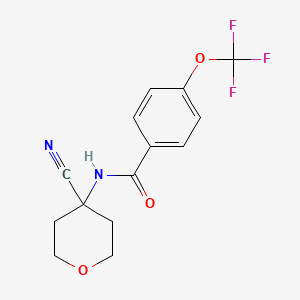
2-(5-phenylisoxazol-3-yl)-N-(4-(trifluoromethyl)phenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5-phenylisoxazol-3-yl)-N-(4-(trifluoromethyl)phenyl)acetamide, also known as PIFA, is a widely used organic compound in scientific research. It is a white crystalline powder that is soluble in organic solvents like chloroform, acetone, and methanol. PIFA has gained significant attention in recent years due to its unique chemical properties, which make it an ideal candidate for various scientific applications.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Compounds similar in structure to 2-(5-phenylisoxazol-3-yl)-N-(4-(trifluoromethyl)phenyl)acetamide have been synthesized and evaluated for their antimicrobial properties. For example, a study on the synthesis and evaluation of 2-mercapto-5-phenyl-1,3,4-oxadiazole derivatives condensed with different phenyl acetamide derivatives demonstrated significant antimicrobial activities against a range of Gram-positive and Gram-negative bacteria as well as fungi. The presence of fluorine atoms in the phenyl ring of these derivatives notably enhanced their antimicrobial properties, suggesting that similar compounds may possess valuable antimicrobial activities (Parikh & Joshi, 2014).
Anticancer Activity
Another potential application is in the field of anticancer research. N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides, with structural resemblance, were synthesized and studied for their anticancer activity. Some of these compounds showed high selectivity and potent inhibitory effects against human lung adenocarcinoma cells, indicating potential for development into anticancer agents. This suggests that compounds like 2-(5-phenylisoxazol-3-yl)-N-(4-(trifluoromethyl)phenyl)acetamide could also be explored for their anticancer properties (Evren et al., 2019).
Antiprotozoal and Antimycobacterial Activity
Additionally, research on quinoxaline-oxadiazole hybrids, derived from similar structural frameworks, has shown promising antiprotozoal and antimycobacterial activities. These compounds were effective against Trypanosoma cruzi, the causative agent of Chagas disease, in both in vitro and short-term in vivo models. This indicates a potential research application for 2-(5-phenylisoxazol-3-yl)-N-(4-(trifluoromethyl)phenyl)acetamide in developing antiprotozoal and antimycobacterial agents (Patel et al., 2017).
Antifungal Agents
Research on substituted 5-phenoxyalkyl-3-phenyl-3-(1H-imidazol-1-ylmethyl)-2-methylisoxazolidines has highlighted their utility as antifungal agents. This suggests that compounds with isoxazole rings, similar to the compound , could also be investigated for their potential as antifungal medications, providing a basis for further research in this area (Mullen et al., 1988).
Eigenschaften
IUPAC Name |
2-(5-phenyl-1,2-oxazol-3-yl)-N-[4-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F3N2O2/c19-18(20,21)13-6-8-14(9-7-13)22-17(24)11-15-10-16(25-23-15)12-4-2-1-3-5-12/h1-10H,11H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQIDNAVZCGPRRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NO2)CC(=O)NC3=CC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-phenylisoxazol-3-yl)-N-(4-(trifluoromethyl)phenyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

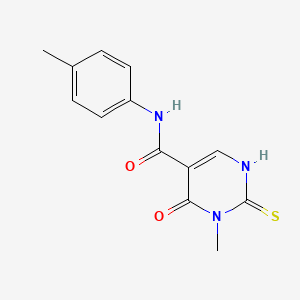
![1-{[1-(4-Methoxyphenyl)cyclopropyl]carbonyl}-4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B2678272.png)
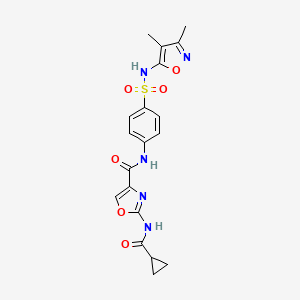


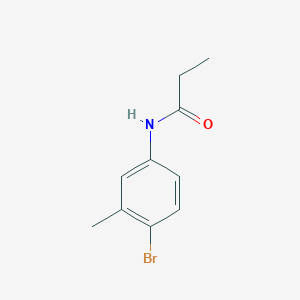

![N-[[1-(Hydroxymethyl)cyclobutyl]methyl]-N-(2-methylpropyl)prop-2-enamide](/img/structure/B2678281.png)
![4-chloro-N-{4-[(4-methylphenyl)sulfanyl]phenyl}benzenecarboxamide](/img/structure/B2678282.png)
![2-(4-Chlorophenyl)-2-[4-(2-chloropropanoyl)piperazin-1-yl]acetamide](/img/structure/B2678283.png)
![N-(4-methoxyphenyl)-2-{[1-(3-methoxyphenyl)-1H-imidazol-2-yl]thio}acetamide](/img/structure/B2678285.png)
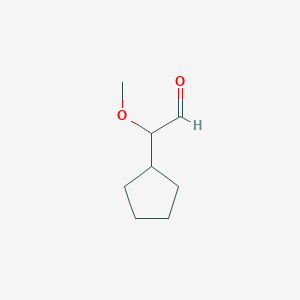
![N-cyclopentyl-2-[[1-(furan-2-ylmethyl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide](/img/structure/B2678291.png)
